
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a piperidine ring attached to a benzamide core, with diethyl groups on the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzamide intermediate with 4-piperidone hydrochloride under reductive amination conditions. This step often involves the use of a reducing agent such as sodium triacetoxyborohydride.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of N,N-diethyl-3-(piperidin-4-yl)benzamide.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways, including its effects on enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to hypoxia. This inhibition can lead to the downregulation of target genes involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives and piperidine-containing compounds:
N-(piperidin-4-yl)benzamide: Similar structure but lacks the diethyl groups on the nitrogen atom, leading to different biological activities.
N-methyl-3-(piperidin-4-yl)benzamide hydrochloride: Contains a methyl group instead of diethyl groups, resulting in variations in its pharmacological profile.
4-bromo-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: A derivative with additional halogen substitution, which can alter its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C16H25ClN2O |
|---|---|
Molecular Weight |
296.83 g/mol |
IUPAC Name |
N,N-diethyl-3-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-18(4-2)16(19)15-7-5-6-14(12-15)13-8-10-17-11-9-13;/h5-7,12-13,17H,3-4,8-11H2,1-2H3;1H |
InChI Key |
LPHYOWDYIWCWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)

![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
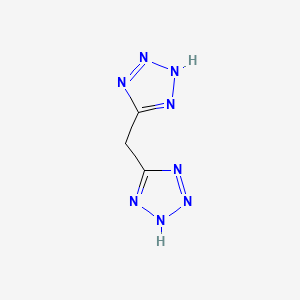

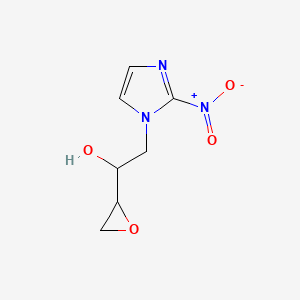
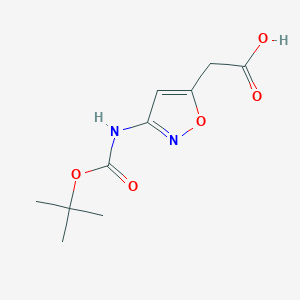
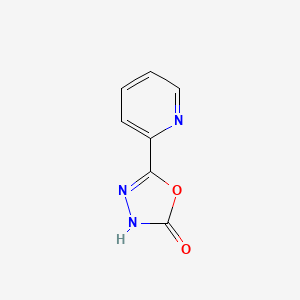

![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)

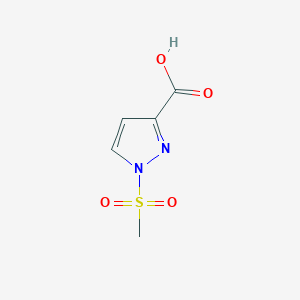
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
